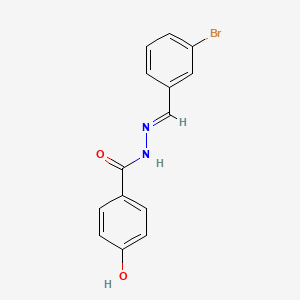
N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide
概要
説明
Introduction N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide is a Schiff base compound known for its diverse chemical properties and potential biological activities. These Schiff bases are typically synthesized from the condensation of an aldehyde with a hydrazide. They are studied for their crystal structures, chemical reactions, and properties, contributing significantly to various fields of chemistry and biology.
Synthesis Analysis The synthesis of this compound involves the reaction of 3-bromobenzaldehyde with 4-hydroxybenzohydrazide. The process generally occurs in alcoholic solutions, often under reflux conditions. The purity and structure of the synthesized compounds are confirmed using techniques such as elemental analysis, IR spectroscopy, and X-ray single crystal determination (Qu et al., 2015).
Molecular Structure Analysis The molecular structure of this compound has been analyzed using X-ray diffraction techniques, revealing its crystalline nature and geometric configuration. The molecules typically exhibit E configuration with respect to the C=N double bonds. Structural details include bond lengths, angles, and the arrangement of the molecular framework, contributing to understanding the compound's chemical behavior (Zhu et al., 2011).
Chemical Reactions and Properties These compounds participate in various chemical reactions, including complex formation with metals and interactions with other organic compounds. Their chemical properties, such as reactivity towards different reagents, are influenced by the presence of the bromo and hydroxy groups, which also affect their potential biological activities (Zhu et al., 2011).
Physical Properties Analysis The physical properties of this compound, such as melting point, solubility, and crystalline structure, are crucial for its application in different areas. These properties are typically determined using various analytical methods and contribute to the compound's characterization and application potential (Xue et al., 2011).
科学的研究の応用
Antibacterial Activity
N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide exhibits significant antibacterial properties. A study conducted by Suzana et al. (2019) found that this compound, along with its fluorine analogue, shows promising antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. This suggests its potential as a new antibacterial agent, especially in the context of increasing antibiotic resistance (Suzana, Sulistyowaty, Isnaeni, & Budiati, 2019).
Interaction with Human Serum Albumin
The interaction of a similar bromine-substituted hydrazone derivative with human serum albumin (HSA) has been explored. Tong et al. (2015) investigated the thermodynamic properties of the binding of this derivative to HSA. They discovered that the presence of a bromine atom enhances the binding strength, indicating a potential impact on biological activity compared to its unsubstituted analogue (Tong, Tian, Liu, & Jiang, 2015).
Molecular Structure and Biological Activity
Nurkenov et al. (2017) synthesized a series of hydrazones based on hydrazides of o- and p-hydroxybenzoic acids, including N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. Their study included X-ray diffraction analysis and evaluation of biological activity towards certain human enzymes. This research contributes to understanding the structural basis of the biological activity of these compounds (Nurkenov, Satpaeva, Schepetkin, Khlebnikov, Turdybekov, Seilkhanov, & Fazylov, 2017).
Antiproliferative Properties
Sutradhar et al. (2017) investigated mixed ligand aroylhydrazone Cu(II) complexes, which include derivatives like (5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide. These complexes demonstrated significant antiproliferative effects against various human tumor cell lines, indicating potential use in cancer treatments (Sutradhar, Rajeshwari, Roy Barman, Fernandes, Paradinha, Roma-Rodrigues, Guedes da Silva, & Pombeiro, 2017).
Interaction with DNA
Sirajuddin et al. (2013) synthesized Schiff base compounds, including N'-(5-bromo-2-hydroxybenzylidene)-4-tert-butylbenzohydrazide, and evaluated their interaction with Salmon sperm DNA. The study revealed a strong binding propensity towards DNA via intercalation mode, suggesting potential applications in genetic research and therapy (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Vanadium(V) Complexes and Antimicrobial Activity
Zhang et al. (2019) synthesized vanadium(V) complexes with bromo-substituted hydrazones, including N'-(3-bromo-2-hydroxybenzylidene)-3-hydroxy-4-methoxybenzohydrazide. They found these complexes exhibit enhanced antimicrobial activity, possibly due to the bromo groups in the hydrazone ligands (Zhang, Qiu, & Liu, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-3-1-2-10(8-12)9-16-17-14(19)11-4-6-13(18)7-5-11/h1-9,18H,(H,17,19)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSNYUNNSTVNFJ-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5603213.png)
![(4aR*,7aS*)-4-(2-ethoxybenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5603217.png)
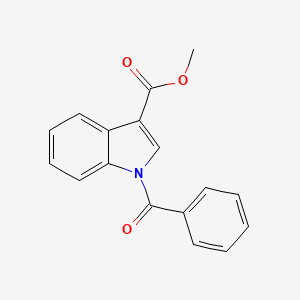
![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)
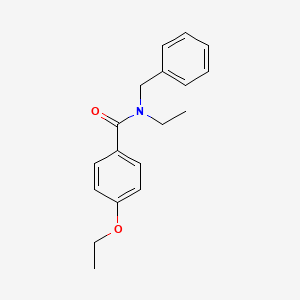
![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)
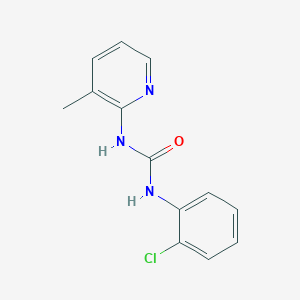
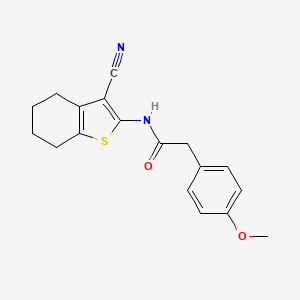
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)
![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)
![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5603301.png)
![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)